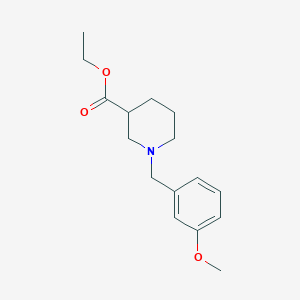![molecular formula C22H27N3O B5139793 N-(4-methylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5139793.png)
N-(4-methylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as MPAA and is synthesized using a specific method that involves several steps.
Mecanismo De Acción
The mechanism of action of MPAA is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions may contribute to its antipsychotic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
MPAA has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection. These effects may contribute to its therapeutic potential in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAA has several advantages for use in lab experiments, including its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. However, its limited solubility in water and low bioavailability may pose challenges for in vivo studies.
Direcciones Futuras
Several future directions for MPAA research include investigating its potential use in combination with other drugs for the treatment of neurological disorders, developing novel formulations to improve its solubility and bioavailability, and exploring its potential for use in other therapeutic areas, such as cancer and inflammation.
In conclusion, MPAA is a promising chemical compound that has potential applications in medicinal chemistry. Its antipsychotic, anxiolytic, and antidepressant properties, as well as its effects on neurotransmitter systems and BDNF expression, make it an attractive target for further research. However, its limitations in terms of solubility and bioavailability must be addressed to fully realize its therapeutic potential.
Métodos De Síntesis
The synthesis of MPAA involves several steps, including the reaction of 4-methylbenzoyl chloride with 1-(3-phenyl-2-propenyl)piperazine, followed by the reaction of the resulting intermediate with ethyl acetate and sodium hydroxide. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
MPAA has been the subject of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. Additionally, MPAA has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-19-9-11-21(12-10-19)23-22(26)18-25-16-14-24(15-17-25)13-5-8-20-6-3-2-4-7-20/h2-12H,13-18H2,1H3,(H,23,26)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYHADNATOYIOQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)
![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,6-difluorobenzamide)](/img/structure/B5139713.png)

![2-[ethyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5139724.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5139754.png)
![ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5139756.png)

![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5139781.png)
![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5139785.png)
![1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone](/img/structure/B5139794.png)

![9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139812.png)